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molecular formula C26H14 B091255 DIBENZO(cd,lm)PERYLENE CAS No. 188-96-5

DIBENZO(cd,lm)PERYLENE

Cat. No. B091255
M. Wt: 326.4 g/mol
InChI Key: WCXXBFNWCCIYQO-UHFFFAOYSA-N
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Patent
US07083867B2

Procedure details

With reference to the following scheme, perinaphthene and zinc powder were added to pyridine (I in the following synthesis scheme), 50 ml of 80% acetic acid was added dropwise thereto with stirring under reflux in nitrogen flow over five hours, the resulting precipitate (II in the following synthesis scheme I) was filtrated, was dehydrated and sublimated using a vacuum sublimation apparatus and thereby yielded unsubstituted peropyrene (III in the following synthesis scheme).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2=[CH:11][CH:12]=[CH:13][C:8]3=[C:9]2[C:4](=[CH:5][CH:6]=[CH:7]3)[CH:3]=[CH:2]1.N1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[Zn].C(O)(=O)C>[CH:6]1[CH:5]=[C:4]2[CH:3]=[CH:2][C:1]3[C:1]4[CH:10]=[CH:9][C:4]5=[CH:5][CH:6]=[CH:19][C:18]6=[C:3]5[C:2]=4[C:15]([CH:16]=[CH:17]6)=[C:11]4[CH:12]=[CH:13][C:8](=[C:9]2[C:10]=34)[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC3=C2C1=CC=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in nitrogen flow over five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C3C(=C1)C=CC4=C3C(=C5C=CC6=C7C5=C4C=CC7=CC=C6)C=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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